molecular formula C15H12ClNO5S2 B13931805 5-methoxy-1-(phenylsulfonyl)-1H-indole-2-sulfonyl chloride

5-methoxy-1-(phenylsulfonyl)-1H-indole-2-sulfonyl chloride

Cat. No.: B13931805
M. Wt: 385.8 g/mol
InChI Key: REWCHXBUOWWHNF-UHFFFAOYSA-N
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Description

5-Methoxy-1-(phenylsulfonyl)-1H-indole-2-sulfonyl chloride is a complex organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-1-(phenylsulfonyl)-1H-indole-2-sulfonyl chloride typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The resulting indole derivative can then be further modified to introduce the methoxy and sulfonyl chloride groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-(phenylsulfonyl)-1H-indole-2-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions typically occur under mild conditions with the use of a base.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Catalysts such as palladium or copper are often employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 5-methoxy-1-(phenylsulfonyl)-1H-indole-2-sulfonyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its derivatives have been shown to inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Phenylsulfonyl)-1H-indole-2-sulfonyl chloride
  • 5-Methoxy-1H-indole-2-sulfonyl chloride
  • 1-(Phenylsulfonyl)-1H-indole

Uniqueness

5-Methoxy-1-(phenylsulfonyl)-1H-indole-2-sulfonyl chloride is unique due to the presence of both methoxy and sulfonyl chloride groups on the indole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications. Its derivatives have shown enhanced biological activity compared to similar compounds, highlighting its potential in medicinal chemistry .

Properties

Molecular Formula

C15H12ClNO5S2

Molecular Weight

385.8 g/mol

IUPAC Name

1-(benzenesulfonyl)-5-methoxyindole-2-sulfonyl chloride

InChI

InChI=1S/C15H12ClNO5S2/c1-22-12-7-8-14-11(9-12)10-15(23(16,18)19)17(14)24(20,21)13-5-3-2-4-6-13/h2-10H,1H3

InChI Key

REWCHXBUOWWHNF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=C2)S(=O)(=O)Cl)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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